N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a starting material.
Formation of the Benzamide Group: The benzamide group is typically formed through the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The benzamide group can be reduced to form benzylamines.
Substitution: The piperazine ring can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.
Major Products
Oxidation: Furanones
Reduction: Benzylamines
Substitution: Various substituted piperazines
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, while the piperazine ring can modulate neurotransmitter activity. The benzamide group can interact with proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE: Similar structure but lacks the piperazine ring.
N-(2-FURAN-2-YL-1-((FURAN-2-YLMETHYL)-CARBAMOYL)-VINYL)-4-METHYL-BENZAMIDE: Contains additional furan rings and a vinyl group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}BENZAMIDE is unique due to its combination of a furan ring, a piperazine ring, and a benzamide group, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-20-8-10-21(11-9-20)26(23,24)14-15-4-6-16(7-5-15)18(22)19-13-17-3-2-12-25-17/h2-7,12H,8-11,13-14H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPXTHBPEYXNHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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